

Allyl Chloride: A Comprehensive Technical Guide for Organic Synthesis

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Compound of Interest

Compound Name: Allyl chloride

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Introduction

Allyl chloride, systematically named 3-chloroprop-1-ene, is a highly versatile and reactive organochlorine compound with the chemical formula $\text{CH}_2=\text{CHCH}_2\text{Cl}$.^[1] First synthesized in 1857, this colorless to pale yellow liquid emits a pungent, garlic-like odor.^[2] Its unique structure, featuring a reactive chlorine atom adjacent to a carbon-carbon double bond, makes it an invaluable building block in organic synthesis.^[3] **Allyl chloride** serves as a potent alkylating agent, enabling the introduction of the allyl group into a wide array of molecules.^{[1][4]} This functionality is crucial in the manufacturing of numerous commercial products, including plastics, polymers, pesticides, and pharmaceuticals.^{[1][5][6]} The majority of commercially produced **allyl chloride** is used as a key intermediate in the synthesis of epichlorohydrin, a precursor to epoxy resins and glycerol.^{[1][2][7]} This guide provides an in-depth overview of the fundamental properties, reactivity, and applications of **allyl chloride**, with a focus on its utility in modern organic synthesis and drug development.

Physical and Spectroscopic Properties

Allyl chloride is a volatile and flammable liquid that is miscible with common organic solvents like ethanol, acetone, and toluene, but only slightly soluble in water.^{[2][8]} Its key physical and spectroscopic properties are summarized below for quick reference.

Physical Properties

The fundamental physical characteristics of **allyl chloride** are detailed in Table 1.

Property	Value	Reference(s)
Chemical Formula	C ₃ H ₅ Cl	[1][2]
Molar Mass	76.52 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1][2][9]
Odor	Pungent, unpleasant, garlic-like	[2][9][10]
Density	0.939 g/mL at 25 °C	[1][10]
Boiling Point	44.4–46 °C (113 °F)	[2][9][10]
Melting Point	-135 °C (-211 °F)	[1]
Flash Point	-29 to -32 °C (-20 to -25 °F)	[9][11][12]
Water Solubility	0.36 g/100 mL (3.6 g/L) at 20 °C	[2][3]
Vapor Pressure	340 mmHg at 20 °C (68 °F)	[11]
Vapor Density	2.64 (Air = 1)	[11][12]
Refractive Index (n ²⁰ /D)	1.414–1.416	[9][10]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **allyl chloride** in reaction mixtures.

Spectroscopy	Key Data Points	Reference(s)
^1H NMR	(CDCl_3 , δ in ppm): 5.96 (m, 1H, $-\text{CH}=\text{}$), 5.34 (d, 1H, $=\text{CH}_2$), 5.22 (d, 1H, $=\text{CH}_2$), 4.05 (d, 2H, $-\text{CH}_2\text{Cl}$)	[13]
^{13}C NMR	(CDCl_3 , δ in ppm): 134.3 ($-\text{CH}=\text{}$), 118.9 ($=\text{CH}_2$), 46.9 ($-\text{CH}_2\text{Cl}$)	[14]
Mass Spectrometry (MS)	Key fragments (m/z): 76 (M^+), 41 (C_3H_5^+ , allyl cation), 39	[9][15]

Chemical Reactivity and Mechanisms

The reactivity of **allyl chloride** is dominated by the interplay between its two functional groups: the carbon-carbon double bond and the allylic C-Cl bond. This dual functionality allows it to participate in nucleophilic substitution, electrophilic addition, and free-radical reactions.

Nucleophilic Substitution Reactions

Allyl chloride is notably more reactive towards nucleophiles than its saturated analog, n-propyl chloride.[16] This enhanced reactivity is attributed to its ability to undergo substitution via both $\text{S}_\text{N}1$ and $\text{S}_\text{N}2$ pathways.

- **$\text{S}_\text{N}1$ Mechanism:** The $\text{S}_\text{N}1$ pathway involves the formation of a carbocation intermediate. The allylic carbocation formed upon the departure of the chloride ion is stabilized by resonance, which delocalizes the positive charge over two carbon atoms. This stabilization lowers the activation energy for carbocation formation, accelerating the reaction rate.[4][16]

Caption: Resonance stabilization of the allylic carbocation in $\text{S}_\text{N}1$ reactions.

- **$\text{S}_\text{N}2$ Mechanism:** **Allyl chloride** is also an excellent substrate for $\text{S}_\text{N}2$ reactions.[17] The pi orbitals of the double bond overlap with the p-orbitals in the 5-coordinate transition state, lowering its energy and thus increasing the reaction rate compared to saturated systems.[17] The reaction proceeds with a backside attack by the nucleophile, displacing the chloride ion in a single, concerted step.

Caption: General workflow for an SN2 reaction with **allyl chloride**.

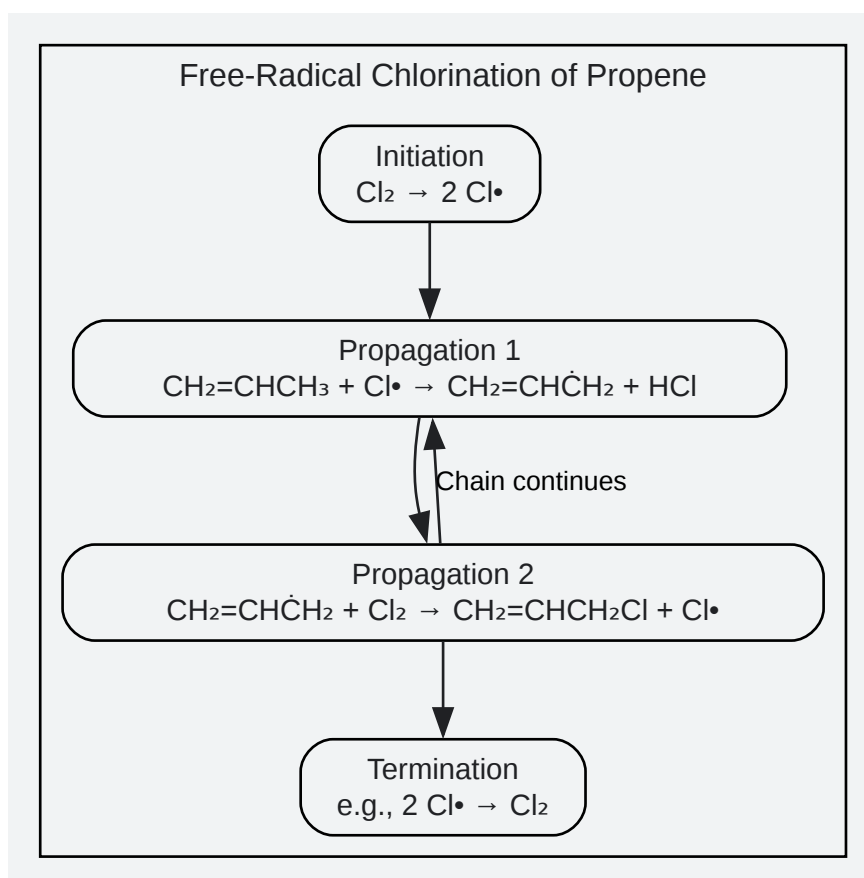
Electrophilic Addition Reactions

The double bond in **allyl chloride** can undergo electrophilic addition reactions, similar to other alkenes.[18][19] For example, it reacts with hydrogen halides (HX) to form 1,2-dihalogenated compounds.[2] The reaction proceeds through a carbocation intermediate, with the electrophile (e.g., H⁺) adding to the double bond first.[20]

Caption: Mechanism of electrophilic addition of HBr to **allyl chloride**.

Free-Radical Reactions

The industrial production of **allyl chloride** is achieved through the high-temperature (300–600 °C) chlorination of propene, which proceeds via a free-radical chain mechanism.[2][8] At these elevated temperatures, substitution of an allylic hydrogen is favored over addition to the double bond.[2]



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Caption: Key steps in the free-radical synthesis of **allyl chloride**.

Applications in Organic Synthesis

Allyl chloride is a cornerstone intermediate for a vast range of chemical products.

- **Synthesis of Epichlorohydrin and Glycerol:** The vast majority of **allyl chloride** is used to produce epichlorohydrin, a critical component for manufacturing epoxy resins, adhesives, and coatings.^{[1][2]} Epichlorohydrin can also be hydrolyzed to produce synthetic glycerol, used in food, cosmetics, and pharmaceuticals.^{[2][10]}
- **Pharmaceutical and Agrochemical Synthesis:** As a reactive alkylating agent, **allyl chloride** is used to introduce the allyl functional group into various molecules.^[21] This is a key step in the synthesis of certain pharmaceuticals, including barbiturates (sedatives) and antispasmodics.^{[7][21]} In the agrochemical industry, it is a precursor for specific pesticides and herbicides.^{[1][5][21]}
- **Synthesis of Allyl Derivatives:** It serves as a starting material for a wide variety of allyl compounds, including allyl alcohol, allylamines, allyl ethers (used in fragrances), and allyl isothiocyanate (synthetic mustard oil).^{[1][2]}

Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions using **allyl chloride**. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of Allyl Phenyl Ether (Williamson Ether Synthesis)

This protocol describes a classic S_N2 reaction where a phenoxide ion acts as the nucleophile.

- **Materials:** Phenol, sodium hydroxide (NaOH), **allyl chloride**, ethanol (solvent), diethyl ether, distilled water.
- **Procedure:**

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in ethanol.
- Slowly add phenol (1.0 eq) to the flask. Stir the mixture for 15 minutes at room temperature to form sodium phenoxide.
- Add **allyl chloride** (1.1 eq) dropwise to the reaction mixture.
- Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Add water to the residue and extract the product with diethyl ether (3x).
- Combine the organic layers, wash with 5% NaOH solution, then with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure to yield the crude allyl phenyl ether. Purify via distillation or column chromatography if necessary.

Protocol 2: Synthesis of Allyl Cyanide (4-Pentenitrile)

This protocol demonstrates the formation of a new carbon-carbon bond via nucleophilic substitution with a cyanide ion.^[3]

- Materials: **Allyl chloride**, sodium cyanide (NaCN), dimethyl sulfoxide (DMSO, solvent), diethyl ether, distilled water.
- Procedure:
 - Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
 - In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add sodium cyanide (1.2 eq) to DMSO.
 - Heat the suspension to 40-50 °C with stirring.

- Slowly add **allyl chloride** (1.0 eq) via the dropping funnel, maintaining the internal temperature below 60 °C. An exothermic reaction may be observed.
- After the addition is complete, continue stirring the mixture at 50-60 °C for 2 hours, or until TLC indicates the consumption of starting material.
- Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
- Extract the aqueous mixture with diethyl ether (3x).
- Combine the organic extracts, wash thoroughly with water and then brine to remove residual DMSO and salts.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and carefully remove the solvent by distillation. The resulting crude allyl cyanide can be purified by fractional distillation.

Safety and Handling

Allyl chloride is a hazardous substance and must be handled with extreme caution.^[2] It is highly flammable, toxic by inhalation, ingestion, and skin absorption, and is a suspected carcinogen.^{[2][5][22][23]}

Hazard Identification and Exposure Limits

Hazard Information	Details	Reference(s)
GHS Pictograms	Flammable, Toxic, Health Hazard, Environmental Hazard	[3] [23] [24]
Hazard Statements	H225: Highly flammable liquid and vapor.H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H351: Suspected of causing cancer.	[23]
OSHA PEL	1 ppm (8-hour TWA)	[5] [22]
NIOSH REL	1 ppm (10-hour TWA), 2 ppm (15-min STEL)	[22]
ACGIH TLV	1 ppm (8-hour TWA), 2 ppm (STEL)	[22]

Handling and Storage

- Engineering Controls: Always handle **allyl chloride** in a well-ventilated chemical fume hood.
[\[5\]](#)[\[25\]](#)
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[\[5\]](#)[\[23\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[\[5\]](#)[\[23\]](#) Recommended storage temperature is 2–8 °C.[\[5\]](#)[\[10\]](#) It is incompatible with strong oxidizing agents, acids, and certain metals like aluminum and zinc, which can cause violent polymerization.[\[10\]](#)[\[11\]](#)
- Spills and First Aid: In case of a spill, evacuate the area and remove all ignition sources. Absorb with an inert material.[\[11\]](#) For skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[\[22\]](#)[\[25\]](#) If inhaled, move to fresh air.[\[5\]](#)

Conclusion

Allyl chloride is a fundamentally important reagent in organic synthesis, prized for the reactivity of its C-Cl bond and the synthetic utility of its double bond. Its ability to act as a potent allylating agent has cemented its role in the production of a wide spectrum of materials, from industrial polymers to life-saving pharmaceuticals. However, its high reactivity is coupled with significant toxicity and flammability, mandating stringent safety protocols. For the informed researcher, a thorough understanding of its properties, reaction mechanisms, and handling requirements is paramount to harnessing its synthetic potential safely and effectively.

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References

- 1. Allyl chloride - Wikipedia [en.wikipedia.org]
- 2. chemcess.com [chemcess.com]
- 3. Allyl_chloride [bionity.com]
- 4. nbinno.com [nbinno.com]
- 5. A Detail Guide on Allyl Chloride Hazard and Safety [cloudsds.com]
- 6. Allyl Chloride | CAS 107-05-1 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. aodd.ir [aodd.ir]
- 9. Allyl chloride | C₃H₅Cl | CID 7850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Allyl chloride One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 11. ALLYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. ALLYL CHLORIDE | Occupational Safety and Health Administration [osha.gov]
- 13. Allyl chloride(107-05-1) ¹H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]

- 16. Allyl chloride is more reactive than npropyl chloride class 12 chemistry CBSE [vedantu.com]
- 17. quora.com [quora.com]
- 18. www1.lasalle.edu [www1.lasalle.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. nbinno.com [nbinno.com]
- 22. nj.gov [nj.gov]
- 23. cdhfinechemical.com [cdhfinechemical.com]
- 24. Allyl chloride Dealer and Distributor | Allyl chloride Supplier | Allyl chloride Stockist | Allyl chloride Importers [multichemindia.com]
- 25. lobachemie.com [lobachemie.com]
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